N-Hydroxycyclohexanecarboximidamide
Overview
Description
N-Hydroxycyclohexanecarboximidamide (NHC) is an organic compound with a chemical formula of C7H14N2O. It has a molecular weight of 142.20 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of N-Hydroxycyclohexanecarboximidamide involves the use of cyclohexanecarbonitrile . The process includes stirring a mixture at 25 °C to 30 °C for 10 - 15 min, adding 2.0 g (18.3 mmol) of cyclohexanecarbonitrile, and stirring at 80 °C to 85 °C for 3 - 4 h .Molecular Structure Analysis
The SMILES string of N-Hydroxycyclohexanecarboximidamide is OC1 (CCCCC1)C (N)=N . The InChI is 1S/C7H14N2O/c8-6 (9)7 (10)4-2-1-3-5-7/h10H,1-5H2, (H3,8,9) and the InChI key is WDFMIRSCLXDLPU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Hydroxycyclohexanecarboximidamide is a solid compound . It is stored at room temperature .Scientific Research Applications
Organocatalysis
N-Hydroxycyclohexanecarboximidamide: is a valuable organocatalyst in the construction of carbo- and heterocyclic frameworks with potential biological activity . It facilitates the speedy synthesis of medicinally significant molecules from small, accessible molecules. This compound is particularly useful in cycloaddition reactions, which are pivotal for creating bioactive cyclic skeletons.
Asymmetric Catalysis
This compound plays a crucial role in asymmetric catalysis . Its unique electronic properties enable the creation of chiral molecules, which are essential in the production of various pharmaceuticals. The ability to induce chirality in chemical reactions is a significant advantage in synthesizing drugs with specific desired activities.
Umpolung Chemistry
“N-Hydroxycyclohexanecarboximidamide” is instrumental in umpolung chemistry , a process that reverses the normal reactivity of carbonyl compounds. This allows for the formation of nucleophilic acyl anion intermediates, which can then react with a variety of electrophilic substrates, opening up new pathways for chemical synthesis.
Coordination Chemistry
In coordination chemistry , this compound acts as an excellent ligand for transition metals . Its coordination to metals can significantly alter the reactivity of the metal center, leading to the development of novel catalysts and materials with unique properties.
Medicinal Chemistry
The compound’s ability to construct complex cyclic structures makes it invaluable in medicinal chemistry . These structures are often found in natural products and pharmaceutical molecules, playing a crucial role in the discovery and development of new drugs.
Synthesis of Molecular Cages
Recent research has highlighted the use of “N-Hydroxycyclohexanecarboximidamide” in the synthesis of molecular cages . These cages, built using the distinctive electronic and steric properties of the compound, have potential applications in drug delivery, encapsulation, and storage of other molecules.
Development of Bioactive Compounds
The compound is used to construct bioactive compounds that have significant potential in pharmaceutical applications . Its role in the synthesis of complex organic frameworks is crucial for the production of compounds with desired biological activities.
Advanced Material Science
Lastly, “N-Hydroxycyclohexanecarboximidamide” contributes to advanced material science . Its properties can be exploited to create materials with specific electronic, optical, or mechanical characteristics, which are essential for the development of new technologies and devices.
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N'-hydroxycyclohexanecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIYJPYMLUBLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393676 | |
Record name | N-Hydroxycyclohexanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxycyclohexanecarboximidamide | |
CAS RN |
633313-98-1 | |
Record name | N-Hydroxycyclohexanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxycyclohexanecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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